molecular formula C20H20N2O3S B12176009 N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B12176009
M. Wt: 368.5 g/mol
InChI Key: MAECNKZHNRUIED-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a methoxy group, and a tetrahydropyran ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through a cyclization reaction involving a suitable diol and an acid catalyst.

    Coupling Reactions: The final step involves coupling the benzothiazole derivative with the tetrahydropyran derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce any carbonyl groups present.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzothiazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxy group and tetrahydropyran ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
  • N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to the presence of the tetrahydropyran ring, which is not commonly found in similar compounds. This structural feature may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C20H20N2O3S/c1-24-15-7-8-16-17(13-15)26-19(21-16)22-18(23)20(9-11-25-12-10-20)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,22,23)

InChI Key

MAECNKZHNRUIED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCOCC3)C4=CC=CC=C4

Origin of Product

United States

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